N-(5-bromopyridin-2-yl)-2-cyanoacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |
InChI Key |
KBCQWXXILZSNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Bromopyridin 2 Yl 2 Cyanoacetamide
Direct Amidation Strategies
Direct amidation involves the coupling of an amine with a carboxylic acid or its derivative. For the synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide, this translates to the reaction between 2-amino-5-bromopyridine (B118841) and a suitable cyanoacetylating agent.
The core of the direct amidation strategy is the reaction of 2-amino-5-bromopyridine with a derivative of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetyl chloride. The reaction of heteroaryl amines with alkyl cyanoacetates is a common method for the synthesis of cyanoacetamides. researchgate.net
A general representation of this reaction is the nucleophilic attack of the amino group of 2-amino-5-bromopyridine on the electrophilic carbonyl carbon of the cyanoacetic acid derivative. This reaction typically proceeds by heating the two reactants, sometimes in the presence of a solvent or a catalyst. For instance, a general procedure for a similar amidation involves the slow addition of the amine to the neat cyanoacetate ester, followed by stirring at room temperature. chemicalbook.com
Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via direct amidation of 2-amino-5-bromopyridine with ethyl cyanoacetate, yielding the desired product and ethanol (B145695) as a byproduct.
The efficiency of the direct amidation can be influenced by several factors, including the choice of cyanoacetic acid derivative, solvent, temperature, and the use of catalysts. While specific optimization data for this compound is not extensively documented, general principles of amidation can be applied.
Reagent Choice : Cyanoacetyl chloride is generally more reactive than ethyl cyanoacetate and may allow for lower reaction temperatures, but it can also lead to more side products and requires careful handling due to its reactivity and the generation of HCl. Ethyl cyanoacetate is a less reactive but more manageable reagent, often requiring heating to drive the reaction to completion.
Solvent : The reaction can be carried out neat (without a solvent) or in a high-boiling point solvent such as toluene (B28343) or xylene to facilitate the removal of the alcohol byproduct (in the case of using an ester) by azeotropic distillation.
Temperature : Higher temperatures generally favor the reaction rate but can also lead to degradation of the reactants or products. The optimal temperature is typically determined empirically.
Catalysis : While the reaction can proceed thermally, acid or base catalysis can sometimes be employed to increase the rate of reaction. However, for aminopyridines, the basicity of the pyridine (B92270) nitrogen can complicate acid catalysis.
A summary of potential reaction conditions based on analogous syntheses is presented below:
| Parameter | Condition 1 | Condition 2 | Rationale |
| Cyanoacetylating Agent | Ethyl Cyanoacetate | Cyanoacetyl Chloride | Trade-off between reactivity and handling. |
| Solvent | Neat | Toluene | Neat conditions are simpler; toluene allows for azeotropic removal of ethanol. |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Higher temperatures for less reactive esters; lower temperatures for more reactive acid chlorides. |
| Catalyst | None | Weak Acid/Base | Often proceeds without a catalyst; catalysis can be complex with aminopyridines. |
Approaches Involving Halogenation of Pyridine Derivatives
An alternative, though less direct, synthetic route could involve the halogenation of a pre-formed N-(pyridin-2-yl)-2-cyanoacetamide. However, this approach is generally less favored due to potential issues with regioselectivity. The bromination of an unsubstituted N-(pyridin-2-yl)-2-cyanoacetamide would likely yield a mixture of products, with bromination occurring at various positions on the pyridine ring. Achieving selective bromination at the 5-position would require specific directing groups or reaction conditions that may not be straightforward. Therefore, starting with the pre-brominated precursor, 2-amino-5-bromopyridine, is the more logical and controlled synthetic strategy.
Regioselective Synthesis Considerations
The synthesis of this compound from 2-amino-5-bromopyridine is inherently regioselective. The starting material, 2-amino-5-bromopyridine, has a defined substitution pattern. The amidation reaction occurs at the 2-amino group, as it is the most nucleophilic site for this type of reaction. The bromine atom at the 5-position is stable under typical amidation conditions and does not interfere with the reaction. The structure of the final product is therefore determined by the structure of the starting materials, ensuring that the cyanoacetamide group is attached at the 2-position and the bromine atom remains at the 5-position of the pyridine ring.
Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry encourage the design of chemical processes that are environmentally benign. Atom economy is a key metric in this regard, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com
For the synthesis of this compound from 2-amino-5-bromopyridine and ethyl cyanoacetate, the atom economy can be calculated as follows:
Reaction: C₅H₅BrN₂ + C₅H₇NO₂ → C₈H₆BrN₃O + C₂H₅OH
Molecular Weights:
2-Amino-5-bromopyridine (C₅H₅BrN₂): 173.01 g/mol
Ethyl Cyanoacetate (C₅H₇NO₂): 113.12 g/mol
this compound (C₈H₆BrN₃O): 240.06 g/mol
Ethanol (C₂H₅OH): 46.07 g/mol
Atom Economy Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (240.06 / (173.01 + 113.12)) x 100 = (240.06 / 286.13) x 100 ≈ 83.9%
An atom economy of approximately 83.9% is quite good for a condensation reaction. The only byproduct is ethanol, which is a relatively benign and easily removable solvent. To further improve the greenness of this synthesis, one could consider:
Using a catalytic amount of a reusable catalyst to improve reaction efficiency at lower temperatures.
Employing a solvent-free reaction condition to minimize waste.
Using a more atom-economical cyanoacetylating agent, although the current method is already quite efficient.
Chemical Reactivity and Mechanistic Studies of N 5 Bromopyridin 2 Yl 2 Cyanoacetamide
Reactivity of the Cyanoacetamide Moiety
The cyanoacetamide portion of the molecule is a polyfunctional system, possessing both nucleophilic and electrophilic centers. tubitak.gov.tr Its reactivity is characterized by the interplay between the active methylene (B1212753) group, the amide functionality, and the nitrile group. tubitak.gov.trekb.eg
Nucleophilic Addition Reactions
The cyanoacetamide moiety contains two primary electrophilic sites: the carbon of the nitrile group (C≡N) and the carbonyl carbon of the amide group (C=O). tubitak.gov.trresearchgate.net These sites are susceptible to attack by nucleophiles. The reactivity order generally places the nitrile carbon as more electrophilic than the carbonyl carbon. tubitak.gov.tr The active methylene group (the CH₂ between the cyano and carbonyl groups) is a key nucleophilic site due to the electron-withdrawing nature of the adjacent functional groups, which increases the acidity of its protons. tubitak.gov.trekb.eg This allows for deprotonation and subsequent participation in a variety of carbon-carbon bond-forming reactions.
Condensation and Cycloaddition Pathways
The dual functionality of the cyanoacetamide group makes it a valuable synthon for the synthesis of a wide array of heterocyclic systems. tubitak.gov.trekb.eg The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. These reactions, often catalyzed by a weak base, form an initial arylidene or alkylidene intermediate which can then undergo further intramolecular cyclization. For instance, condensation reactions with 1,3-diketones can yield 4,6-disubstituted-3-cyano-2-pyridones. researchgate.net
Furthermore, the cyano group itself can participate in cycloaddition reactions, although it is generally considered an unactivated dienophile or enophile. mit.edu However, under specific conditions, such as in formal [2+2+2] cycloaddition strategies, the nitrile can act as a 2-π component in intramolecular Diels-Alder reactions to form pyridine (B92270) rings. mit.edu The reaction of heterocyclic azides with 2-cyanoacetamidines, a related class of compounds, proceeds via cycloaddition followed by a rearrangement to yield C,N-diheteroarylcarbamidines, highlighting the versatility of the cyano group in forming new heterocyclic frameworks. nih.govurfu.ru
Interactive Table: Examples of Heterocycles Synthesized from Cyanoacetamide Derivatives
| Reactant(s) | Product Type | Reaction Type |
| Aldehydes, Malononitrile (B47326) | Dihydropyridine | Knoevenagel condensation, Michael addition |
| 1,3-Diketones | 2-Pyridone | Condensation |
| Heterocyclic Azides | 1,2,3-Triazole derivatives | Cycloaddition/Rearrangement |
| 2-Sulfanyl benzoic acid | Thiazine | Condensation |
Tautomerism and Isomerization Phenomena
The cyanoacetamide moiety exhibits tautomerism, a phenomenon critical to its reactivity. It can exist in equilibrium between the keto (amide) form and the enol (iminol or amidic acid) form. rsc.orgchemistrysteps.com Studies involving the halogenation of 2-cyanoacetamide (B1669375) in aqueous acid solution have provided evidence for the involvement of an enol tautomer. rsc.orgrsc.org The reaction kinetics were consistent with a rate-limiting halogenation of the enol, which allowed for the determination of the equilibrium constant for enolisation (K_E) as approximately 6 x 10⁻¹⁰. rsc.orgrsc.org Quantum-chemical investigations have also modeled the tautomeric transformation, showing a relatively low activation energy for the conversion from the amide to the iminol form in the presence of a catalyst, which facilitates proton transfer. researchgate.netresearchgate.net This keto-enol equilibrium is crucial, as reactions can proceed via the minor, but more reactive, enol tautomer.
Reactivity of the Bromopyridine Moiety
The 5-bromo-2-aminopyridine core provides a second major site of reactivity. The bromine atom serves as a versatile handle for a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions, while the pyridine ring's electron-deficient nature influences its susceptibility to nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring is an excellent substrate for these transformations. eie.gr
Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, typically an arylboronic acid, to form a C-C bond. nih.gov Studies on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide have demonstrated efficient Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base, affording biaryl products in moderate to good yields. nih.govresearchgate.net This indicates that the N-cyanoacetamide group is well-tolerated under these conditions.
Sonogashira Reaction : This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is widely used for the alkynylation of aryl halides, including bromopyridines, under mild conditions. scirp.orgnih.gov Research on 2-amino-3-bromopyridines shows successful coupling with a range of terminal alkynes, suggesting that N-(5-bromopyridin-2-yl)-2-cyanoacetamide would be a viable substrate for similar transformations. scirp.orgscirp.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org The reaction is highly general and can be applied to a wide range of bromopyridines and amines, including primary and secondary amines, using various phosphine (B1218219) ligands. nih.govresearchgate.net This pathway allows for the introduction of diverse amino substituents at the 5-position of the pyridine ring, replacing the bromine atom.
Interactive Table: Overview of Cross-Coupling Reactions on Bromopyridine Scaffolds
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl C-C |
| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt (e.g., CuI) | Aryl-Alkynyl C-C |
| Buchwald-Hartwig | Amine | Pd complex, Phosphine Ligand | Aryl-N |
Multicomponent Reaction (MCR) Chemistry Utilizing this compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. N-substituted 2-cyanoacetamides, with their activated methylene group, cyano moiety, and amide functionality, are ideal candidates for participation in such reactions.
Role as a Core Component in Pyrrole (B145914) and Pyridine Scaffold Construction
Though no specific studies have been found detailing the use of this compound in the construction of pyrrole and pyridine scaffolds, the general reactivity of related compounds suggests its potential. For instance, the Thorpe-Ziegler reaction, a common method for pyridine synthesis, often involves the dimerization of α-cyanoketones or related compounds. It is conceivable that this compound could participate in analogous multicomponent pathways.
Table 1: Hypothetical Multicomponent Reactions for Pyrrole and Pyridine Synthesis
| Scaffold | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Hypothetical Product |
| Pyrrole | This compound | α-haloketone | Amine | Base | Substituted 1-(5-bromopyridin-2-yl)-pyrrole-3-carbonitrile |
| Pyridine | This compound | Aldehyde | Malononitrile | Base (e.g., piperidine) | Substituted 2-amino-6-(5-bromopyridin-2-ylamino)-[1,3']bipyridinyl-3,5-dicarbonitrile |
Note: The reactions and products in this table are hypothetical and based on the known reactivity of similar cyanoacetamide derivatives. Further experimental validation is required.
Investigation of Novel MCR Pathways and Scope
The investigation of novel multicomponent reactions involving this compound remains an unexplored area of research. The presence of the bromine atom on the pyridine ring could potentially be exploited in subsequent cross-coupling reactions, adding another layer of diversity to the products of any newly developed MCRs. Future research could focus on exploring its reactivity with various electrophiles and nucleophiles in one-pot syntheses to discover new heterocyclic scaffolds.
Intramolecular Cyclization Pathways
The structure of this compound offers several possibilities for intramolecular cyclization, potentially leading to the formation of fused heterocyclic systems. The cyano and amide groups are well-positioned to react with each other or with the pyridine ring under suitable conditions. For example, treatment with a strong acid or base could promote cyclization to form a pyrido[1,2-a]pyrimidine (B8458354) derivative.
Table 2: Potential Intramolecular Cyclization Products of this compound
| Reaction Conditions | Proposed Intermediate | Potential Product |
| Strong Acid (e.g., H₂SO₄) | Protonation of the cyano or amide group | 4-Amino-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile (with subsequent loss of HBr) |
| Strong Base (e.g., NaH) | Deprotonation of the methylene group | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
Note: The pathways and products in this table are speculative and require experimental verification.
Spectroscopic and Advanced Structural Characterization of N 5 Bromopyridin 2 Yl 2 Cyanoacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecular framework can be assembled.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For N-(5-bromopyridin-2-yl)-2-cyanoacetamide, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) group of the cyanoacetamide moiety, and the amide N-H proton.
The pyridine ring protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The bromine atom at the C5 position influences the chemical shifts of the adjacent protons (H4 and H6). The proton at the C6 position is expected to be a doublet, coupled to the H4 proton. The H4 proton would appear as a doublet of doublets, coupled to both H6 and H3. The H3 proton would also be a doublet, coupled to H4.
The methylene protons (-CH₂-) of the cyanoacetamide group are expected to appear as a singlet further upfield, typically in the range of δ 3.5-4.5 ppm. The amide proton (-NH-) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for a Cyanoacetamide Derivative
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| Aromatic-H | 7.12-7.80 | Multiplet |
| Methylene-CH₂ | 3.96 | Singlet |
| Amide-NH | Variable | Broad Singlet |
Note: Data is illustrative for a related cyanoacetamide derivative. ekb.eg
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C5) will be significantly influenced by the halogen's electronegativity. The other pyridine carbons (C2, C3, C4, C6) will have characteristic chemical shifts. The carbonyl carbon (C=O) of the amide group typically appears significantly downfield (δ 160-170 ppm). The carbon of the cyano group (C≡N) is found in the δ 115-125 ppm range, and the methylene carbon (-CH₂-) signal appears upfield (δ 20-30 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moiety
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O (Amide) | 160-170 |
| C≡N (Cyano) | 115-125 |
| Pyridine Ring Carbons | 110-160 |
| -CH₂- (Methylene) | 20-30 |
Note: These are typical ranges for the functional groups present. nih.govchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. youtube.comresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the methylene proton signal to the methylene carbon signal.
While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state. This technique is particularly useful for studying polymorphism, understanding intermolecular interactions like hydrogen bonding in the crystal lattice, and characterizing materials that are insoluble or have limited stability in solution. ssNMR can distinguish between different crystalline forms of the compound, which may exhibit different physical properties.
Infrared (IR) Spectroscopynih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A sharp and strong absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. nih.gov The carbonyl (C=O) stretching of the secondary amide group (Amide I band) typically appears as a strong absorption in the region of 1650-1690 cm⁻¹. nih.gov The N-H stretching vibration of the amide is expected to be a moderate peak around 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. nih.gov Vibrations associated with the pyridine ring (C=C and C=N stretching) will appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amide) | Stretch | 3200-3400 |
| C≡N (Nitrile) | Stretch | 2220-2260 |
| C=O (Amide I) | Stretch | 1650-1690 |
| C=C, C=N (Aromatic) | Stretch | 1400-1600 |
| N-H (Amide II) | Bend | ~1550 |
Data is based on typical values for these functional groups. nih.govresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)nih.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov
For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. nih.govnih.govresearchgate.net This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. HRMS is a powerful tool for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or byproducts. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
The study of N-(5-bromopyridin-2-yl)acetamide revealed that the asymmetric unit of its crystal lattice contains two independent molecules, designated as A and B. This suggests that the molecule can adopt slightly different conformations in the solid state. In both molecules, the pyridine ring is essentially planar. nih.gov
A key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the acetamide (B32628) group. For N-(5-bromopyridin-2-yl)acetamide, these angles were found to be 7.27(11)° and 8.46(11)° for the two independent molecules. nih.gov This indicates a nearly coplanar arrangement between the aromatic ring and the amide linkage, which is a common feature in such compounds, facilitating electronic communication between these two parts of the molecule. It is reasonable to expect a similar near-coplanar conformation for this compound.
The crystal packing of N-(5-bromopyridin-2-yl)acetamide is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯O interactions are observed, which link the molecules into chains. nih.gov Given the presence of the additional cyano group in this compound, it is plausible that this group would also participate in hydrogen bonding or other non-covalent interactions, potentially leading to a more complex and robust crystal packing arrangement.
Table 1: Crystallographic Data for the Analogue Compound N-(5-bromopyridin-2-yl)acetamide nih.gov
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.06 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0014 (3) |
| b (Å) | 8.7232 (6) |
| c (Å) | 23.0626 (18) |
| α (°) | 82.127 (1) |
| β (°) | 86.897 (1) |
| γ (°) | 85.932 (1) |
| Volume (ų) | 794.60 (10) |
| Z | 4 |
| Dihedral Angle (Pyridine-Acetamide) | Molecule A: 7.27 (11)°, Molecule B: 8.46 (11)° |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₆BrN₃O.
While specific experimental elemental analysis data for this compound was not found in the reviewed literature, the table below presents the calculated theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and bromine (Br). In a typical experimental setting, the found percentages would be expected to be in close agreement with these calculated values (usually within ±0.4%) to confirm the identity and purity of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 40.02 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.53 |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.28 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.51 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.66 |
| Total Molecular Weight | 240.07 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N-(5-bromopyridin-2-yl)-2-cyanoacetamide. researchgate.net Methods like DFT with the B3LYP functional and a 6-31G(d) or higher basis set are commonly used to optimize the molecular geometry and compute a variety of electronic properties. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are invaluable for predicting sites of intermolecular interactions and chemical reactions. For this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to be regions of negative potential, while hydrogen atoms attached to the amide group would exhibit positive potential.
Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation.
Interactive Table: Representative Electronic Properties from DFT Calculations Below is a table illustrating the typical electronic properties that would be calculated for this compound.
| Property | Representative Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule at its optimized geometry. |
| HOMO Energy | e.g., -6.5 eV | Represents the energy of the highest energy electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | e.g., -1.2 eV | Represents the energy of the lowest energy available orbital for accepting electrons; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | Correlates with chemical reactivity, polarizability, and kinetic stability. |
| Dipole Moment | e.g., 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For the synthesis of this compound, which could be formed through reactions like the Knoevenagel condensation or acylation, computational methods can map the entire reaction pathway. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the activation energies associated with each transition state, researchers can predict the most favorable reaction pathway and understand the factors influencing reaction rates. For instance, in a potential acylation reaction between 2-amino-5-bromopyridine (B118841) and a cyanoacetylating agent, computational models could determine whether the reaction proceeds via a concerted or stepwise mechanism and calculate the energy barriers involved. While specific computational studies on the reaction mechanism for this exact molecule are not widely published, the methodologies are well-established for related compounds.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. A key aspect is the rotation around the amide bond and the bond connecting the pyridine (B92270) ring to the amide nitrogen.
Conformational analysis and potential energy surface (PES) mapping are performed to identify all possible low-energy conformers (stable structures) and the transition states that connect them. researchgate.netresearchgate.net These studies, often carried out using DFT or ab initio methods, can reveal the most stable conformation of the molecule and the energy barriers to rotation between different conformers. nih.gov For example, the planarity between the pyridine ring and the acetamide (B32628) group is a critical parameter, as delocalization of electrons can be influenced by the dihedral angle between these two moieties.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in a solvent like water or ethanol (B145695).
These simulations are crucial for understanding:
Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature. nih.gov
Solvent Effects: How the surrounding solvent molecules interact with and influence the conformation and properties of the solute molecule.
Interaction Stability: If the molecule is being studied as a potential ligand for a biological target, MD simulations can assess the stability of the ligand-protein complex over time. scienceopen.com
MD simulations for cyanoacetamide derivatives have been used to confirm the stability of docked complexes in the active sites of proteins, providing robust evidence for potential biological activity. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. semanticscholar.org
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values are often highly correlated with experimental spectra, aiding in peak assignment.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. mdpi.com These theoretical spectra help in assigning the vibrational modes of the molecule to the experimentally observed absorption bands, such as the characteristic C≡N (nitrile), C=O (amide), and N-H stretching frequencies.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. uitm.edu.my This provides insight into the electronic structure and chromophores within the molecule.
Interactive Table: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical predictions are compared with experimental findings for structural verification.
| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |
| ¹H NMR (δ, ppm) | e.g., 8.35 | e.g., 8.32 | Pyridine-H |
| ¹³C NMR (δ, ppm) | e.g., 165.2 | e.g., 164.8 | Amide C=O |
| IR Frequency (cm⁻¹) | e.g., 2260 | e.g., 2255 | C≡N Stretch |
| UV-Vis λ_max (nm) | e.g., 285 | e.g., 288 | π → π* transition |
In Silico Evaluation of Synthetic Accessibility
Before committing resources to laboratory synthesis, the synthetic accessibility of a novel compound is often evaluated using computational tools. In silico evaluation provides a rapid assessment of how difficult a molecule might be to synthesize. mdpi.com
This evaluation typically involves two main approaches:
Complexity Scores: Algorithms calculate a synthetic accessibility (SA) score based on molecular complexity, fragment prevalence in known databases, and stereochemical complexity. A lower score generally indicates that the molecule is easier to synthesize. arxiv.org
Retrosynthetic Analysis: AI-based software can perform retrosynthesis, breaking the target molecule down into simpler, commercially available precursors. mdpi.com These tools propose potential synthetic routes by searching databases of known chemical reactions. arxiv.org This not only assesses feasibility but also provides chemists with potential starting points for laboratory work. mdpi.com
For this compound, a retrosynthetic analysis would likely identify 2-amino-5-bromopyridine and a cyanoacetic acid derivative as key precursors, suggesting a straightforward synthetic pathway.
Advanced Research Applications and Methodological Contributions in Chemical Sciences
Precursor in the Synthesis of Diverse Heterocyclic Systems
N-(5-bromopyridin-2-yl)-2-cyanoacetamide is extensively utilized as a synthon for constructing various heterocyclic compounds. tubitak.gov.trtubitak.gov.tr The presence of multiple reactive sites—specifically the electrophilic carbon atoms of the cyano and carbonyl groups, and the nucleophilic active methylene (B1212753) group—allows for cyclization reactions with various bidentate reagents to form five- and six-membered rings. tubitak.gov.trekb.eg
The reactivity of the cyanoacetamide moiety is central to the synthesis of a range of biologically significant heterocycles. tubitak.gov.trekb.eg The active methylene group can participate in condensation and substitution reactions, while the cyano and amide functions are susceptible to attack by nucleophiles, leading to cyclization. tubitak.gov.trekb.eg
Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives often involves the reaction of a β-keto compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com In the context of this compound, reaction with hydrazine hydrate (B1144303) can lead to the formation of 3,5-diaminopyrazole structures, where both the cyano and thioamide (after thionation) or amide groups participate in the cyclization. urfu.ru Alternatively, reaction with hydrazine derivatives can specifically target the cyano and an adjacent electrophilic center created from the active methylene group to construct the pyrazole ring. urfu.ruuobaghdad.edu.iq
Thiazole (B1198619) Derivatives: Thiazole rings can be synthesized from cyanoacetamide precursors through reactions with α-haloketones or reagents containing a sulfur atom. nih.govresearchgate.net For instance, the reaction of a thiocarbamoyl derivative of the parent compound with α-halocarbonyl compounds is a common route to substituted thiazoles. researchgate.net This method, known as the Hantzsch thiazole synthesis, is a cornerstone in the construction of this particular heterocyclic system. Thiazole derivatives are recognized as a significant class of heterocyclic compounds with a wide range of therapeutic applications. nih.govglobalresearchonline.net
Pyridine (B92270) Derivatives: The synthesis of substituted pyridines can be achieved through various condensation reactions. One established method involves the reaction of the active methylene group of the cyanoacetamide with β-unsaturated carbonyl compounds or their equivalents. For example, reacting this compound with benzylidene malononitrile (B47326) in a basic medium can yield highly substituted pyridine derivatives. ekb.eg
Pyrimidine (B1678525) Derivatives: Pyrimidines are readily synthesized from precursors containing the N-C-C-C-N or a related backbone. This compound can react with reagents like amidines or guanidines, where the active methylene and cyano groups participate in a condensation-cyclization sequence to form the pyrimidine ring. researchgate.net Multi-component reactions involving aldehydes, a source of ammonia (B1221849) like ammonium (B1175870) acetate, and the cyanoacetamide core are also powerful methods for constructing pyrimidine scaffolds. nih.govijper.org
Table 1: Synthesis of Heterocycles from Cyanoacetamide Precursors This table is interactive and can be sorted by clicking on the headers.
| Heterocycle | Typical Reagents | General Reaction Type |
|---|---|---|
| Pyrazole | Hydrazine derivatives, 1,3-Diketones | Condensation, Cyclization |
| Thiazole | α-Haloketones, Thiourea/Thioamides | Hantzsch Synthesis, Cyclization |
| Pyridine | Malononitrile derivatives, β-Unsaturated carbonyls | Knoevenagel Condensation, Michael Addition, Cyclization |
| Pyrimidine | Amidines, Guanidine, Urea/Thiourea, Orthoesters | Condensation, Cyclization |
The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles to the construction of more complex, fused polycyclic systems. researchgate.net These scaffolds are of significant interest in medicinal chemistry and materials science. The initial heterocyclic ring formed can be endowed with functional groups that participate in subsequent intramolecular cyclization reactions.
For example, a pyrimidine or pyridine ring synthesized from the parent compound can be further functionalized and induced to cyclize, forming annelated structures like pyrimido[4,5-c]-pyridazines. researchgate.net The bromine atom on the pyridine ring is a particularly useful handle for constructing fused rings. Through intramolecular transition metal-catalyzed reactions, such as Heck or Suzuki couplings, a side chain can be connected back to the pyridine ring, forming a new fused ring system. frontiersin.org Furthermore, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, represent a powerful strategy for creating complex, fused pyrrolidine-containing scaffolds in a single step with high diastereoselectivity. nih.gov
The versatility of this compound as a precursor makes it an excellent starting point for the development of compound libraries. nih.gov In drug discovery and materials science, generating a library of structurally related compounds is crucial for systematically exploring structure-activity relationships (SAR).
The multiple reaction pathways available from this single starting material allow for the creation of diverse heterocyclic cores. google.com By systematically varying the reaction partners—such as different aldehydes, ketones, hydrazines, or α-haloketones—a large number of distinct derivatives can be synthesized. nih.gov For example, a series of thiazole derivatives can be generated by reacting the thiocarbamoyl intermediate with a library of different α-bromoketones. nih.gov Similarly, libraries of pyranothiazoles and thiazolopyranopyrimidines have been developed, demonstrating the power of this building block in creating molecular diversity.
Contributions to Catalysis Research
Beyond its role as a structural precursor, this compound and its derivatives contribute to the field of catalysis, both in the development of new catalytic molecules and as substrates in catalyzed reactions.
The molecular structure of this compound contains several potential coordination sites, namely the pyridine nitrogen atom and the oxygen and nitrogen atoms of the amide group. These Lewis basic sites can coordinate to metal centers, making the molecule and its derivatives potential ligands for transition metal catalysts.
While direct application as a simple ligand is less common, it serves as a scaffold for more sophisticated ligand systems. For instance, pyridine-based structures are integral components of many pincer-type ligands and other privileged ligand architectures. The cyano and amide groups can be chemically transformed into other functionalities, such as amines or carboxylic acids, which can then be incorporated into larger ligand frameworks. The pyridine-3,5-dicarbonitrile (B74902) scaffold, for example, has been used as an electron-accepting core in the design of advanced materials, where it is linked to electron-donating groups like carbazole. nih.gov This highlights the potential for pyridine-based structures derived from cyanoacetamide chemistry to be used in functional molecular systems, including organocatalysts.
A significant contribution of this compound to catalysis research lies in its role as a substrate in transition metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring is a key functional handle for such transformations. researchgate.net
This bromo-substituent makes the molecule an ideal partner in a wide range of powerful C-C and C-heteroatom bond-forming reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, as demonstrated in the synthesis of complex pyridine dicarbonitriles. nih.gov
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Cyanation: Reaction with a cyanide source to replace the bromine with a nitrile group.
These reactions are fundamental tools in modern organic synthesis, allowing for the late-stage functionalization of molecules and the rapid construction of complex targets. The ability of the N-(5-bromopyridin-2-yl) core to undergo these transformations makes it an invaluable building block for creating libraries of compounds where the substituent at the 5-position of the pyridine ring is systematically varied.
Development of Molecular Probes and Tools for Chemical Biology Research
The application of this compound in the specific development of molecular probes and tools for chemical biology has not been extensively documented in current scientific literature. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. While the this compound structure possesses moieties—such as the bromopyridine ring—that are found in various biologically active compounds, its direct utilization or modification to create targeted molecular probes is not a prominent focus of published research. The development of bromopyridazinedione derivatives for modifying peptides and proteins highlights the utility of bromo-substituted heterocycles in chemical biology, but specific research extending to this compound for this purpose remains to be reported. rsc.org
Potential in Material Science Research (e.g., precursors for functional organic materials)
The potential of this compound in material science lies primarily in its role as a versatile precursor, or synthon, for the synthesis of more complex, functional organic materials. tubitak.gov.trtubitak.gov.tr The cyanoacetamide functional group is a well-established and highly reactive building block in heterocyclic chemistry. researchgate.netekb.eg Its utility stems from its polyfunctional nature, possessing multiple reactive sites that can participate in a wide range of chemical transformations. tubitak.gov.trekb.eg
The key structural features of this compound that make it a valuable precursor include:
The Active Methylene Group: The CH₂ group situated between the cyano (-CN) and carbonyl (C=O) groups is highly acidic and can be readily deprotonated. This makes it an excellent nucleophile for various condensation reactions, such as the Knoevenagel condensation. researchgate.net
Electrophilic and Nucleophilic Centers: The molecule contains both electrophilic sites (carbonyl and cyano carbons) and nucleophilic sites (amide nitrogen and the active methylene carbon), allowing it to react with a diverse array of reagents to form various heterocyclic systems. tubitak.gov.tr
The Bromopyridine Moiety: The bromine atom on the pyridine ring serves as a crucial functional handle for further molecular elaboration. It can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to link the heterocyclic core to other molecular fragments, enabling the construction of complex architectures for functional materials. mdpi.com
The cyanoacetamide scaffold is extensively used to synthesize a variety of heterocyclic compounds that may possess interesting photophysical, electronic, or biological properties relevant to material science. tubitak.gov.trtubitak.gov.trresearchgate.net By serving as the starting material, this compound can be used to construct diverse molecular frameworks.
Table 1: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Precursors This table is generated based on the general reactivity of the cyanoacetamide scaffold as described in the cited literature.
| Heterocyclic System | Potential Application Area in Material Science |
|---|---|
| Pyridines / Pyridones | Organic electronics, chemosensors, dyes researchgate.netresearchgate.net |
| Thiophenes | Organic field-effect transistors (OFETs), photovoltaics ekb.egekb.eg |
| Thiazoles | Fluorescent materials, nonlinear optics ekb.eg |
| Pyrazoles | Ligands for metal complexes, photoactive materials researchgate.net |
| Pyrimidines | Organic light-emitting diodes (OLEDs), functional dyes ekb.eg |
| Coumarins | Fluorescent probes, optical materials researchgate.net |
The presence of the 5-bromopyridin-2-yl group specifically introduces a nitrogenous heterocyclic component known for its coordinating properties and its role in biologically active molecules. researchgate.net Derivatives of pyrene (B120774) containing bromine atoms, for instance, are explored for various functionalization strategies in materials science. mdpi.com This suggests that this compound is a promising starting material for creating novel functional organic materials where the electronic and structural contributions of the bromopyridine unit are desired.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-bromopyridin-2-yl)-2-cyanoacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves acylation of 5-bromo-2-aminopyridine with cyanoacetyl chloride. Key steps include:
- Solvent selection (e.g., THF or DMF) to enhance reaction efficiency and minimize side products .
- Temperature optimization (e.g., 0–5°C for initial coupling, followed by gradual warming to room temperature) to control exothermicity and improve yield .
- Green chemistry approaches, such as ultrasonication or microwave-assisted reactions, can reduce reaction time and energy consumption .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyridine ring protons (δ 7.5–8.5 ppm) and cyanoacetamide carbonyl (δ ~165 ppm) .
- IR : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (amide C=O) .
- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities; ESI-MS provides accurate mass verification (e.g., [M+H]⁺ at m/z 254.0) .
Q. How do the bromine atom and cyano group influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Bromine : Enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., Suzuki couplings) .
- Cyano Group : Increases electrophilicity of the acetamide moiety, facilitating nucleophilic attacks (e.g., by thiols or amines in enzyme active sites) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to measure reflections at 296 K .
- Refinement : SHELXL refines structures via full-matrix least-squares on F², resolving disorder in the pyridine ring or acetamide torsion angles .
- Validation : Check R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and analyze hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) .
Q. What strategies reconcile discrepancies between computational predictions and experimental data on the compound’s pharmacokinetics?
- Methodological Answer :
- In Silico Modeling : Use Simulation Plus to predict logP (lipophilicity) and Peff (effective permeability). Compare results with experimental shake-flask logP measurements .
- Contradiction Analysis : If predicted logBBB (blood-brain barrier permeability) conflicts with in vivo data, re-evaluate force fields or adjust solvation models in molecular dynamics simulations .
Q. How does the compound’s crystal packing affect its physicochemical stability?
- Methodological Answer :
- Packing Analysis : Use Mercury software to visualize intermolecular interactions. For N-(5-bromopyridin-2-yl)acetamide analogs, hydrogen bonds (e.g., N–H···O=C) form 1D chains, enhancing thermal stability .
- Stability Testing : Perform DSC/TGA to correlate melting points (e.g., ~180–200°C) with packing density. High-density packing (V = 794.60 ų) reduces hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
